molecular formula C25H20FNO4 B11587300 2-(3,5-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

2-(3,5-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11587300
M. Wt: 417.4 g/mol
InChI Key: VZSHAAUXDGKXTF-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that features a combination of phenoxy, fluorobenzoyl, and benzofuran moieties

Preparation Methods

The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzofuran derivative with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: The intermediate product from the first step undergoes nucleophilic substitution with 3,5-dimethylphenol to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(3,5-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The phenoxy and benzofuran rings can undergo electrophilic and nucleophilic substitution reactions, respectively, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and low dielectric constants.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The fluorobenzoyl and benzofuran moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar compounds to 2-(3,5-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide include:

    2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid: This compound shares the dimethylphenoxy group but differs in its overall structure and properties.

    2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate: This compound has a similar fluorobenzoyl group but includes additional chlorine atoms and a cyclopropylamino group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H20FNO4

Molecular Weight

417.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C25H20FNO4/c1-15-11-16(2)13-19(12-15)30-14-22(28)27-23-20-5-3-4-6-21(20)31-25(23)24(29)17-7-9-18(26)10-8-17/h3-13H,14H2,1-2H3,(H,27,28)

InChI Key

VZSHAAUXDGKXTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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